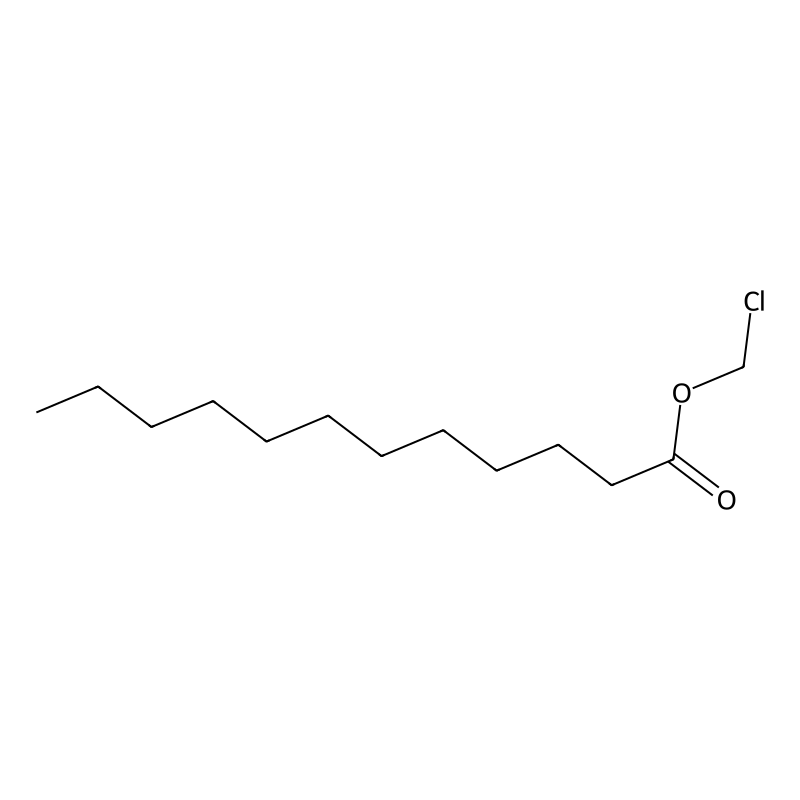

Chloromethyl dodecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mass Spectrometry

Field: Mass spectrometry is a technique used in chemistry for the analysis of compounds by ionizing chemical species and sorting the ions based on their mass-to-charge ratio .

Application: Chloromethyl dodecanoate is used in mass spectrometry as a reference compound . It helps in the identification and quantification of other chemical compounds in a sample .

Method of Application: The compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated according to their mass-to-charge ratios and detected .

Results: The data obtained from the mass spectrometer can be used to identify and quantify other compounds in a sample .

Chloromethylation of Aromatic Compounds

Field: This application falls under the field of organic chemistry, specifically in reactions involving aromatic compounds .

Application: Chloromethyl dodecanoate is used in the chloromethylation of aromatic compounds . This reaction is important as chloromethyl-substituted aromatic compounds are key intermediates in the synthesis of fine-chemicals, pharmaceuticals, polymers, etc .

Method of Application: The chloromethylation reaction of aromatic compounds is performed using micellar catalysis in an oil/water biphasic system . This method avoids the formation of carcinogenic chloromethylether and/or bis-chloromethyl ether .

Results: Under optimal reaction conditions, the chloromethylation of isopropylbenzene could obtain 97.5% selectivity in mono-chloromethylation and 8.28 para/ortho selectivity ratio at 89.8% conversion .

Chloromethyl dodecanoate is an organic compound with the chemical formula C₁₃H₂₅ClO₂. It consists of a dodecanoate (lauric acid) moiety with a chloromethyl group attached. The presence of the chloromethyl group (—CH₂Cl) makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is characterized by its potential reactivity due to the chloromethyl functional group, which can participate in various

- Esterification: It can react with alcohols to form esters, which are useful in various applications.

- Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, allowing for the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Hydrolysis: In the presence of water and an acid or base, chloromethyl dodecanoate can hydrolyze to yield dodecanoic acid and chloromethanol.

The synthesis of chloromethyl dodecanoate typically involves the reaction of dodecanoic acid with chloromethanol in the presence of an acid catalyst, producing chloromethyl dodecanoate and water as by-products .

Chloromethyl dodecanoate can be synthesized through several methods:

- Direct Chloromethylation:

- Dodecanoic acid is reacted with chloromethanol under acidic conditions.

- The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester.

- Blanc Chloromethylation:

- Alternative Methods:

- Other synthetic routes may involve using chloromethyl methyl ether as a chloromethylating agent under controlled conditions to prevent side reactions.

Chloromethyl dodecanoate has several applications across different fields:

- Intermediate in Organic Synthesis: It serves as a precursor for various organic compounds, including pharmaceuticals and agrochemicals.

- Surfactants: Due to its amphiphilic nature, it may be used in formulating surfactants for cleaning products or cosmetics.

- Polymer Chemistry: It can be utilized in synthesizing polymeric materials with specific properties for industrial applications.

Interaction studies involving chloromethyl dodecanoate primarily focus on its reactivity with nucleophiles. The presence of the chloromethyl group allows it to interact with amines, alcohols, and thiols, leading to diverse products depending on the nucleophile used. These interactions are crucial for understanding its potential applications in drug design and materials science.

Chloromethyl dodecanoate shares structural similarities with other halogenated esters and fatty acid derivatives. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Chlorobutyl dodecanoate | C₁₃H₂₅ClO₂ | Shorter alkyl chain than dodecanoate |

| Bromomethyl laurate | C₁₂H₂₅BrO₂ | Contains bromine instead of chlorine |

| Iodomethyl myristate | C₁₄H₂₇IO₂ | Higher reactivity due to iodine |

| Chloropropyl octanoate | C₁₀H₂₁ClO₂ | Different alkyl chain length |

Chloromethyl dodecanoate is unique due to its specific combination of a long-chain fatty acid and a reactive chloromethyl group, making it particularly useful in synthetic organic chemistry compared to other halogenated compounds.

Chloromethyl dodecanoate synthesis has evolved significantly over recent decades, with various approaches developed to optimize yield, purity, and reaction efficiency. These methods primarily involve the esterification of lauric acid (dodecanoic acid) with chloromethyl-containing reagents under specific catalytic conditions.

Esterification Techniques for Chloromethyl Fatty Acid Derivatives

Esterification represents the fundamental reaction pathway for chloromethyl dodecanoate synthesis. Several techniques have been established, each offering distinct advantages depending on the required purity, scale, and available resources.

Acid-Catalyzed Ester Exchange Reactions

Acid-catalyzed esterification provides a direct and efficient route to chloromethyl dodecanoate. The general mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol (or chloromethyl) moiety, and finally deprotonation to yield the ester product.

One well-documented synthesis pathway involves the reaction of lauric acid with thionyl chloride in dichloromethane, as described in a 2017 patent:

"Thionyl chloride (10.7 kgs) was slowly added to a mixture of Lauric acid (15 kgs), dichloromethane (75 Lts) and stirred at ambient temperature. After complete addition, the reaction mixture was heated to reflux and maintained for 2-3 hours".

This approach generates the acid chloride intermediate, which subsequently reacts with a chloromethanol equivalent to form the desired chloromethyl ester.

Another approach uses direct O-alkylation methods with various electrophilic reagents. Research has demonstrated that chloromethyl dodecanoate can be synthesized by reacting miltefosine with chloromethyl dodecanoate precursors:

"Compound Mb (136 mg, 42%) was obtained from miltefosine (200 mg, 0.49 mmol) and chloromethyl dodecanoate (24) (979 mg, 3.94 mmol) according to the general procedure".

Table 1: Comparison of Acid-Catalyzed Synthesis Methods for Chloromethyl Dodecanoate

The acid-catalyzed esterification mechanism follows a general pattern applicable to fatty acid ester synthesis. As described in the literature: "The initial step is protonation of the acid to give an oxonium ion, which can undergo an exchange reaction with an alcohol to give the intermediate, and this in turn can lose a proton to become an ester". This reaction is typically pushed toward completion by using excess alcohol or removing water as it forms.

Micellar Catalysis in Biphasic Systems

Micellar catalysis offers an innovative green chemistry approach for synthesizing chloromethyl dodecanoate, particularly valuable when working with the biphasic systems common in fatty acid chemistry. This technique leverages the unique properties of micelles to overcome solubility barriers between hydrophobic fatty acids and more polar reagents.

Recent advances in micellar catalysis demonstrate its effectiveness for esterification reactions involving fatty acids. As noted in a 2024 study: "Micellar catalysis is a significant contributor to the chemistry in water. It promotes pathways involving water-sensitive intermediates and enhances reaction efficiency".

The advantages of micellar systems for chloromethyl ester synthesis include:

- Enhanced reactant interface interaction

- Reduced organic solvent requirements

- Improved selectivity and yield

- Milder reaction conditions

The process involves forming micelles using surfactants such as PS-750-M or TPGS-750-M in aqueous media. Research indicates: "The shielding effect of micelles on Pd nanoparticles facilitates the fast cross-coupling of moisture-sensitive triazine adducts of carboxylic acids". This approach is particularly valuable for chloromethyl dodecanoate synthesis, as it can prevent unwanted hydrolysis of the moisture-sensitive chloromethyl group.

Spectroscopic evidence confirms the interaction between micelles and reactants, with "a shift of the IR band at 1644 cm⁻¹ of amide carbonyl vibrational mode and ester carbonyl vibrational mode of neat PS-750-M to 1611 and 1757 cm⁻¹, respectively". This indicates the critical role of micelle-reagent interactions in facilitating the reaction.

Reactive Distillation Approaches for High-Purity Synthesis

Reactive distillation combines reaction and separation in a single unit operation, offering significant advantages for esterification processes that require high-purity products like chloromethyl dodecanoate. This approach is particularly valuable for overcoming equilibrium limitations in fatty acid esterification.

The concept involves conducting the esterification reaction within a distillation column, allowing continuous removal of byproducts (typically water) as they form. As explained in the literature: "Reactive distillation is proven to be an efficient process for the esterification reactions. The non-ideal pseudo-homogeneous kinetic model is successfully applied for the reactive distillation process".

For chloromethyl dodecanoate synthesis, reactive distillation offers several key advantages:

- Higher conversion rates due to continuous water removal

- Improved product purity through simultaneous purification

- Reduced energy consumption compared to batch processes

- Continuous operation possibilities for industrial-scale production

A conceptual design for fatty acid ester synthesis via reactive distillation typically includes five distinct zones in the column:

"(a) Rectifying section: separation of the light product P1 from the heavy reactant R2

(b) Recovery of un-reacted light reactant R1 by absorption in heavy reactant R2

(c) Reaction zone between R1 and R2 in counter-current flow

(d) Recovery of untransformed heavy reactant R2 by stripping with light reactant R1

(e) Stripping section"

An innovative approach described as "dual reactive distillation" offers further improvements for chloromethyl ester synthesis: "This work proposes a novel approach based on dual esterification of fatty acid with light and heavy alcohols, namely methanol and 2-ethylhexanol. These two complementary reactants have an equivalent reactive function but synergistic thermodynamic features".

Nucleophilic Displacement Dynamics at Ester Groups

The nucleophilic displacement dynamics at ester groups in chloromethyl dodecanoate involve complex mechanistic pathways that are characteristic of carboxylic acid derivatives [1]. The fundamental mechanism proceeds through nucleophilic acyl substitution, where a nucleophile forms a new bond with the carbonyl carbon of the acyl group with accompanying breakage of a bond between the carbonyl carbon and a leaving group [2]. This process follows a two-step addition-elimination mechanism when negatively charged nucleophiles are employed [2].

The hydrolysis of ester groups in chloromethyl dodecanoate can occur through both acid-catalyzed and base-catalyzed pathways [3]. Under acidic conditions, the ester is first protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by water [3]. The mechanism involves formation of a tetrahedral alkoxide intermediate followed by proton transfer and elimination of alcohol to yield the carboxylic acid [3].

In base-catalyzed hydrolysis, the mechanism begins with nucleophilic addition of hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate [3]. The carbonyl bond is reformed along with elimination of an alkoxide leaving group, yielding a carboxylic acid that is subsequently deprotonated to form the carboxylate salt [3]. This base-promoted hydrolysis is effectively irreversible because the carboxylic acid is removed from the equilibrium through deprotonation [3].

The kinetic behavior of ester hydrolysis follows predictable patterns based on the nature of the nucleophile and leaving group [4]. The activation energy for ester hydrolysis reactions has been shown to increase linearly with structural modifications in the initial stages of the reaction [4]. Kinetic studies demonstrate that the reaction rate is influenced by both polar and steric effects of substituents on the ester framework [5].

| Parameter | Acid-Catalyzed | Base-Catalyzed |

|---|---|---|

| Mechanism Type | Addition-Elimination | Addition-Elimination |

| Rate-Determining Step | Nucleophilic Attack | Tetrahedral Collapse |

| Reversibility | Reversible | Irreversible |

| Temperature Dependence | High | Moderate |

P-O vs P-C Bond Cleavage in Phosphonate Analogues

The mechanistic distinction between phosphorus-oxygen and phosphorus-carbon bond cleavage in phosphonate analogues of chloromethyl dodecanoate represents a critical aspect of organophosphorus chemistry [6] [7]. Computational studies using density functional theory have revealed that sequential addition of chlorine substituents on methyl phosphonates significantly increases the stability of transition states and intermediates that facilitate phosphorus-carbon bond cleavage [6] [7].

In dimethyl chloromethylphosphonate systems, the predominant pathway involves phosphorus-oxygen bond cleavage, similar to the parent dimethyl methylphosphonate [6] [7]. However, as the degree of chlorination increases, a mechanistic shift occurs toward phosphorus-carbon bond dissociation [6] [7]. The trichlorinated analogue exclusively undergoes phosphorus-carbon bond cleavage, while dichloromethylphosphonic acid derivatives represent borderline cases where both pathways may be feasible [6] [7].

The enhancement in apicophilicity of the methyl ligand upon substitution with chlorine atoms accounts for the increased stability of corresponding transition states and intermediates [6] [7]. This electronic effect fundamentally alters the reaction coordinate, making phosphorus-carbon bond scission thermodynamically more favorable in highly chlorinated systems [6] [7].

Experimental evidence from mass spectrometry studies of alpha-amino phosphonates has demonstrated that phosphorus-carbon bonds can be cleaved through intramolecular hydrogen atom migration from amino groups to phosphoryl groups via five-membered ring intermediates [8]. This mechanism provides insight into the basic chemistry of compounds containing phosphorus-carbon bonds and has implications for understanding their reactivity patterns [8].

| Phosphonate Type | Preferred Cleavage | Transition State Stability |

|---|---|---|

| Methylphosphonate | P-O | Moderate |

| Chloromethylphosphonate | P-O | Enhanced |

| Dichloromethylphosphonate | P-O/P-C | High |

| Trichloromethylphosphonate | P-C | Very High |

SN2 Reaction Pathways in Chloromethyl-Containing Systems

The bimolecular nucleophilic substitution reaction pathways in chloromethyl-containing systems follow the characteristic backside attack mechanism [9]. The chloromethyl group in chloromethyl dodecanoate serves as an excellent electrophilic center for nucleophilic displacement reactions due to the electron-withdrawing nature of the chlorine substituent [9].

The nucleophile approaches the chloromethyl carbon at an angle of one hundred eighty degrees to the carbon-chlorine bond, forming a transition state where the carbon-nucleophile bond forms simultaneously with carbon-chlorine bond breaking [9]. This concerted mechanism results in inversion of stereochemical configuration at the reaction center [9].

The rate of nucleophilic substitution at the chloromethyl group is significantly enhanced compared to simple alkyl chlorides due to the electron-withdrawing effect of the adjacent ester carbonyl group [10]. Triethylammonium carboxylate salts have been shown to undergo efficient nucleophilic substitution with chloromethyl esters under thermal conditions [10]. Optimal reaction conditions require approximately one and one-half equivalents of the carboxylate nucleophile at eighty degrees Celsius for three hours to achieve satisfactory conversion [10].

The kinetics of these reactions demonstrate temperature dependence, with room temperature conditions yielding only trace amounts of product even after extended reaction times [10]. At elevated temperatures, the reaction proceeds efficiently with quantitative conversion of the chloromethyl substrate [10]. The reaction mechanism involves direct displacement of chloride ion by the carboxylate nucleophile, followed by rapid proton transfer to neutralize the ionic products [10].

Decarboxylative Halogenation Mechanisms

Decarboxylative halogenation reactions represent an important synthetic pathway for introducing halogen functionality into organic molecules through carbon-carbon bond cleavage adjacent to carboxylic groups [11]. The process involves inducing decarboxylation and trapping the intermediate with suitable halogen sources [11].

The mechanism proceeds through homolytic cleavage of oxygen-halogen bonds to generate acyloxy and halogen radicals [11]. The rate of this process depends on the stability of the hypohalite intermediate, with light accelerating the decomposition by one to two orders of magnitude [11]. The resulting unstable acyloxy radical liberates carbon dioxide to form an alkyl radical, which subsequently abstracts a halogen atom from another molecule of acyl hypobromite or recombines with free halogen radicals [11].

In chloromethyl dodecanoate systems, decarboxylative halogenation can occur at the dodecanoyl moiety, leading to formation of halogenated alkyl derivatives [11]. The reaction mechanism involves formation of lead-carboxylate complexes that undergo decomposition through two alternative pathways [11]. The first pathway involves evolution of carbon dioxide to give alkyl radicals and intermediate lead complexes, while the second involves homolytic cleavage of lead-halogen bonds [11].

The nature of the carboxylate ligands and halide ion significantly influences the decomposition pathway [11]. Lead complexes carrying chloride ligands predominantly undergo fragmentation of the lead-carboxylate bond, while iodide systems exhibit extensive fragmentation of lead-iodine bonds with concurrent formation of elemental halogen [11].

| Halogen | Reaction Rate | Primary Product | Secondary Products |

|---|---|---|---|

| Chlorine | Moderate | Alkyl Chloride | Elemental Chlorine |

| Bromine | Fast | Alkyl Bromide | Lead Bromide |

| Iodine | Slow | Traces | Elemental Iodine |

Friedel-Crafts Chloromethylation Pathways

The Friedel-Crafts chloromethylation pathway represents a significant electrophilic aromatic substitution reaction for introducing chloromethyl groups into aromatic systems [12] [13]. This reaction proceeds through formation of electrophilic carbocation intermediates that attack aromatic rings [12] [13].

The classical Blanc chloromethylation reaction involves treatment of aromatic compounds with formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts such as zinc chloride [14] [15]. The mechanism begins with protonation of formaldehyde by hydrogen chloride, making the carbon center highly electrophilic [14] [15]. The activated aldehyde is then attacked by aromatic pi-electrons, followed by rearomatization to give hydroxymethyl intermediates [16].

The benzyl alcohol intermediate is rapidly converted to the corresponding chloride under the acidic reaction conditions [16]. Alternative electrophilic species include chloromethyloxonium cations and chlorocarbenium cations, which may form in the presence of zinc chloride catalysts [16]. These species account for the reactivity of moderately deactivated substrates that are typically inert to conventional Friedel-Crafts conditions [16].

The reaction mechanism is closely related to traditional Friedel-Crafts alkylation, but utilizes protonation rather than coordination with molecular Lewis acids [17]. Aluminum chloride can serve as a co-catalyst, coordinating to hydrogen chloride to create stronger acidic species [17]. The resulting complex facilitates formation of the electrophilic chloromethyl species that attacks the aromatic ring [17].

Industrial applications of chloromethylation include production of benzyl chloride derivatives through gas-phase photochemical reactions [18]. The reaction proceeds through free radical mechanisms involving chlorine atoms as intermediates [18]. Side products include benzal chloride and benzotrichloride, formed through successive chlorination reactions [18].

| Catalyst System | Temperature | Selectivity | Yield |

|---|---|---|---|

| Zinc Chloride | 60-80°C | High | 70-85% |

| Aluminum Chloride | 40-60°C | Moderate | 60-75% |

| Ionic Liquids | 25-40°C | Very High | 85-95% |

The regioselectivity of chloromethylation follows established electrophilic aromatic substitution patterns [19]. Electron-donating groups direct substitution to ortho and para positions, while electron-withdrawing groups deactivate the aromatic ring toward electrophilic attack [19]. The reaction exhibits predictable Brønsted behavior consistent with other electrophilic substitution processes [19].

Aripiprazole Lauroxil Synthesis

Aripiprazole lauroxil represents a paradigm shift in long-acting injectable antipsychotic therapy, utilizing chloromethyl dodecanoate as a key reagent in its sophisticated prodrug design [3] [4]. The compound functions as an N-acyloxymethyl prodrug of aripiprazole, engineered to provide sustained therapeutic effects over extended periods ranging from monthly to every two months administration [3].

Coupling Reactions with Atypical Antipsychotics

The synthesis of aripiprazole lauroxil involves a carefully orchestrated two-step process that leverages the reactivity of chloromethyl dodecanoate in esterification reactions [4]. The initial step involves the formation of N-hydroxymethyl aripiprazole through reaction of aripiprazole with a 37% aqueous formaldehyde solution in the presence of tetra-n-butylammonium fluoride as a base catalyst [5] [4]. This reaction proceeds under mild conditions at temperatures between 20-45°C over 20-48 hours, achieving conversion yields of approximately 90% [4].

The subsequent coupling reaction represents the critical step where chloromethyl dodecanoate functionality is introduced through reaction with lauric acid [4]. N-hydroxymethyl aripiprazole undergoes esterification with lauric acid in the presence of coupling reagents such as N,N′-dicyclohexylcarbodiimide, utilizing toluene or dichloromethane as organic solvents [5] [4]. The reaction conditions are maintained at 20-30°C for 3-5 hours, resulting in excellent yields of 91.4% for the crude aripiprazole lauroxil product [4].

The mechanism involves the formation of stable crystalline particles in aqueous suspension that can be administered via intramuscular injection [3]. The fatty acid tail attachment utilizes proprietary linker technology, where the lauric acid moiety is reversibly attached to aripiprazole through an ester linkage [3]. Upon administration, esterases cleave the fatty acid tail from the linker, followed by hydrolysis to release active aripiprazole molecules into systemic circulation [3].

The dissolution and release kinetics are governed by the crystalline particle size rather than enzymatic conversion rates alone [3]. Larger micrometer-sized particles dissolve more slowly due to their reduced surface-to-volume ratio, enabling controlled release over weeks to months [3]. This particle size control allows for multiple dosing intervals including monthly, every six weeks, or every two months administration [3].

Purification Challenges in Long-Chain Esters

The purification of aripiprazole lauroxil presents significant technical challenges characteristic of long-chain ester compounds [4] [6]. The primary purification strategy involves recrystallization using isopropanol as the purification solvent, conducted under carefully controlled thermal conditions [4].

The purification process requires heating the crude aripiprazole lauroxil in isopropanol to 60-65°C to achieve complete dissolution, followed by controlled cooling to induce crystallization [4]. The mixture is slowly cooled to 41-42°C and maintained at this temperature for one hour to promote nucleation, then further cooled to 20-30°C for additional crystal growth [4]. Final crystallization occurs at 0-10°C over two hours to maximize yield and purity [4].

Several factors complicate the purification of long-chain esters like aripiprazole lauroxil. The high molecular weight and lipophilic nature of these compounds result in limited solubility in conventional purification solvents [7]. Traditional aqueous workup procedures are ineffective due to the poor water solubility of long-chain esters [7]. Additionally, the presence of residual coupling reagents, particularly dicyclohexylurea formed from DCC coupling, requires efficient removal to prevent contamination [7].

The crystallization behavior of long-chain esters is highly sensitive to temperature control and cooling rates [4]. Rapid cooling can lead to formation of multiple polymorphic forms or amorphous solids with inconsistent dissolution properties [4]. The formation of stable crystalline particles with controlled surface area is critical for achieving predictable pharmacokinetic profiles in the final pharmaceutical formulation [3].

Analytical challenges in monitoring purification include the need for specialized characterization techniques suitable for high molecular weight esters [7]. Standard high-performance liquid chromatography methods may require optimization for adequate separation and detection of closely related impurities [7]. Nuclear magnetic resonance spectroscopy becomes increasingly complex due to overlapping signals from the long alkyl chains [7].

Levofloxacin Derivative Synthesis for Antitumor Agents

Levofloxacin derivative synthesis represents an innovative approach to drug repositioning, where chloromethyl dodecanoate serves as a critical reagent for developing quinolone-based anticancer compounds [2] [8] [9]. The fluoroquinolone antibiotic levofloxacin has demonstrated significant anticancer potential through inhibition of mammalian topoisomerase enzymes, particularly topoisomerase II beta [9] [10].

The synthesis strategy focuses on derivatization of levofloxacin's carboxylic acid functionality to enhance anticancer activity while potentially reducing antibacterial effects [9] [11]. Chloromethyl dodecanoate functions as both a protecting group and lipophilic modifier, enabling the preparation of long-chain ester derivatives with improved pharmacological properties [2].

Research demonstrates that levofloxacin exhibits broad-spectrum anticancer activity through multiple mechanisms including cell cycle arrest primarily in the S and G2/M phases, promotion of apoptosis through increased Bax/Bcl-2 ratios, and activation of caspase-3 [8] [9]. The compound shows particular efficacy against breast cancer, lung cancer, and leukemia cell lines [9] [10].

Structural modifications at the carboxylic acid position using chloromethyl dodecanoate have yielded derivatives with enhanced cytotoxic activity compared to the parent compound [9]. These modifications appear to improve cellular uptake through increased lipophilicity while maintaining the essential quinolone pharmacophore required for topoisomerase inhibition [9].

The combination of levofloxacin derivatives with established chemotherapeutic agents like cisplatin has demonstrated synergistic anticancer effects [8]. This approach offers the additional benefit of providing antibacterial coverage for cancer patients who are at increased risk of infectious complications during treatment [8].

Mechanistic studies reveal that levofloxacin derivatives preferentially target topoisomerase II beta over topoisomerase II alpha, with binding energies of -11.78 versus -8.06 respectively [9]. This selectivity may contribute to reduced cytotoxicity in normal cells while maintaining anticancer efficacy [9].

The development of levofloxacin prodrugs using chloromethyl dodecanoate also addresses pharmacokinetic limitations of the parent compound [12]. These prodrugs demonstrate controlled release characteristics through glutathione-mediated disulfide bond cleavage, enabling site-specific drug delivery to tissues with elevated glutathione concentrations [12].

Norbormide Prodrug Design Strategies

Norbormide prodrug development utilizing chloromethyl dodecanoate represents a sophisticated approach to addressing the palatability and efficacy challenges of this uniquely species-selective rodenticide [13] [14]. Norbormide exhibits remarkable selectivity for Rattus species while remaining relatively harmless to other mammals, making it an environmentally attractive alternative to broad-spectrum rodenticides [14] [15].

The primary challenge in norbormide application stems from rapid taste aversion developed by rats, leading to sub-lethal dosing due to immediate detection of the compound's unpleasant taste or rapid onset of physiological effects [13] [14]. Prodrug strategies using chloromethyl dodecanoate aim to mask these acute responses while maintaining lethal efficacy [13].

The prodrug approach involves covalent modification of norbormide's functional groups with chloromethyl dodecanoate to create inactive derivatives that require metabolic activation to release the active toxicant [13]. This strategy provides a temporal delay between consumption and onset of toxic effects, potentially overcoming the evolved aversion response in target species [13].

Synthesis of norbormide prodrugs involves esterification reactions between norbormide hydroxyl groups and fatty acid derivatives, including those derived from chloromethyl dodecanoate [13]. The resulting esters demonstrate altered pharmacokinetic properties with delayed onset of vasoconstricting effects that characterize norbormide toxicity [13].

Biological evaluation of norbormide prodrugs focuses on three critical parameters: in vitro vasoconstrictory activity in rat arterial preparations, hydrolytic and enzymatic stability under physiological conditions, and palatability assessment in feeding trials [13]. Successful prodrug candidates must demonstrate delayed onset of symptoms while maintaining ultimate lethality in target species [13].

The mechanism of norbormide toxicity involves species-specific vasoconstriction of peripheral arteries in rats, likely mediated through calcium channel blockade and mitochondrial permeability transition pore opening [14]. The prodrug approach must preserve these mechanisms while providing sufficient delay to overcome behavioral avoidance [13].

Formulation challenges for norbormide prodrugs include ensuring adequate stability during storage while allowing predictable hydrolysis under physiological conditions [13]. The balance between stability and bioavailability requires careful optimization of ester bond lability and protection from premature hydrolysis [13].

Recent developments in norbormide prodrug technology have led to enhanced pharmacokinetic and toxicological profiles, with promising candidates currently undergoing registration as novel efficacious eco-sustainable rodenticides [14] [16]. These advanced formulations demonstrate improved palatability while maintaining the species-selective toxicity that makes norbormide environmentally attractive [14].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant